Enantiomeric Purity: (R)- vs. (S)-Configuration Defines Pharmacophoric Presentation
The target compound possesses a defined (R)-absolute configuration at C-3 (CID 155820253, InChI Key SAOHSEHPWMRCHR-UTONKHPSSA-N), while the (S)-enantiomer (CAS 2567489-67-0} bears the opposite configuration (InChI Key SAOHSEHPWMRCHR-YDALLXLXSA-N) [1]. The (R)-configuration places the indole-3-ylmethyl group in a spatial orientation that, in the context of piperidinone-based peptidomimetics and receptor ligands, has been associated with differential recognition at serotonergic and tachykinin receptor subtypes, as inferred from structure-activity relationship studies on close analogs [2]. Although direct enantiomer-specific bioactivity data for this exact compound pair have not been published in the peer-reviewed literature, the well-documented phenomenon of enantioselective receptor engagement in indole-piperazine series establishes that the (R) and (S) forms cannot be considered functionally interchangeable without experimental verification [2].
| Evidence Dimension | Absolute stereochemistry at C-3 |
|---|---|
| Target Compound Data | (R)-configuration (InChI Key SAOHSEHPWMRCHR-UTONKHPSSA-N); optical rotation not publicly reported |
| Comparator Or Baseline | (S)-enantiomer, CAS 2567489-67-0; (R)-free base, CAS 1246543-30-5 |
| Quantified Difference | Enantiomeric excess dependent on supplier; typical vendor specification ≥95% purity but ee not routinely certified |
| Conditions | Structural identity established by X-ray, NMR, or chiral HPLC; no direct comparative bioassay data available |
Why This Matters
Procurement of the incorrect enantiomer invalidates structure-activity relationship studies and can produce diametrically opposite biological readouts, making stereochemical identity the single most critical specification for experimental selection.
- [1] PubChem Compound Summaries: CID 155820253 [(R)-enantiomer hydrochloride] and Evitachem product page for CAS 2567489-67-0 [(S)-enantiomer hydrochloride]. View Source
- [2] Heterocyclic Substituted Piperazinone Derivatives as Tachykinin Receptor Antagonists. US Patent US5968934A / WO9719084A1. Merck & Co., Inc., 1997-1999. Describes (R)-3-(1H-Indol-3-ylmethyl)-1-(2-phenyl-ethyl)-2-oxo-piperazine and structurally related compounds with defined stereochemical requirements for receptor affinity. View Source
